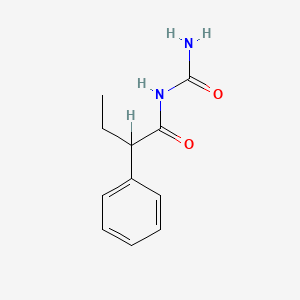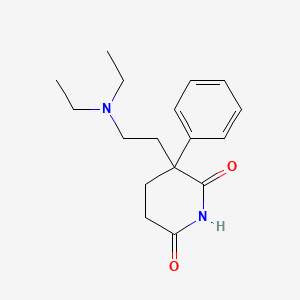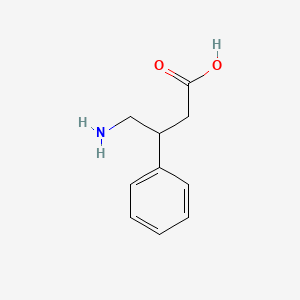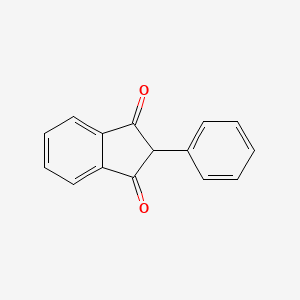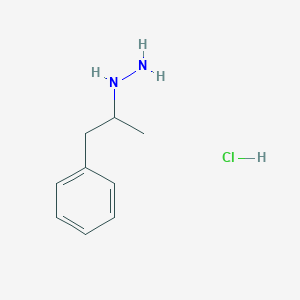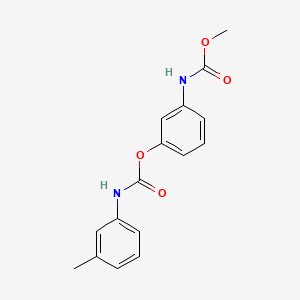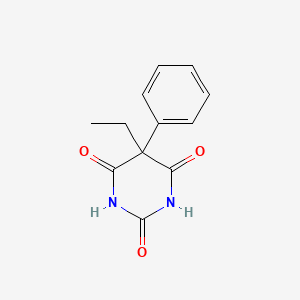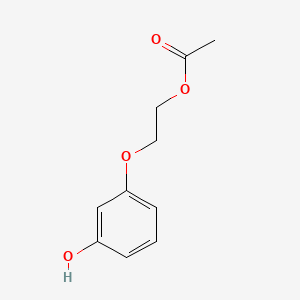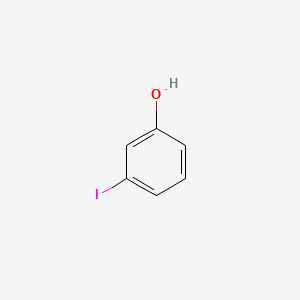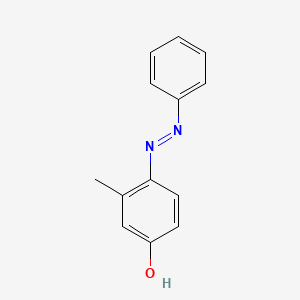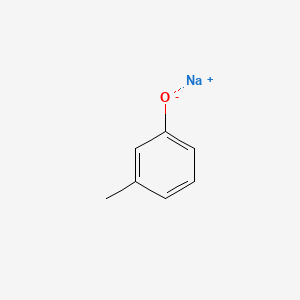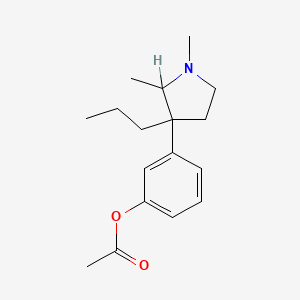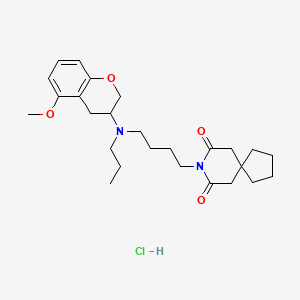
Alnespiron
Overview
Description
Alnespiron is a synthetic compound known for its potential therapeutic applications. It belongs to the class of compounds known as spironolactone derivatives. This compound has been studied for its potential use in treating various medical conditions, including cardiovascular diseases and hormonal disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alnespiron typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving specific aldehydes and ketones.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as hydroxylation, methylation, and acetylation, to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alnespiron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Alnespiron serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It is used in research to study its effects on cellular processes and signaling pathways.
Medicine: this compound has shown promise in treating conditions such as hypertension, heart failure, and hormonal imbalances.
Industry: The compound is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Alnespiron exerts its effects through several molecular mechanisms:
Molecular Targets: It primarily targets mineralocorticoid receptors, modulating their activity and influencing electrolyte balance and blood pressure regulation.
Pathways Involved: this compound affects pathways related to aldosterone signaling, leading to its therapeutic effects in cardiovascular and hormonal disorders.
Comparison with Similar Compounds
Spironolactone: A well-known spironolactone derivative with similar therapeutic applications.
Eplerenone: Another spironolactone analog used in treating cardiovascular conditions.
Canrenone: A metabolite of spironolactone with comparable pharmacological properties.
Uniqueness of Alnespiron: this compound stands out due to its unique chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its specific modifications enhance its efficacy and reduce potential side effects compared to other similar compounds.
Properties
CAS No. |
143413-69-8 |
|---|---|
Molecular Formula |
C26H39ClN2O4 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H |
InChI Key |
QYFHCFNBYQZGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide (+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride (-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione alnespirone S 20244 S 20499 S 20500 S-20244 S-20499 S-20500 S20244 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



